盐酸土霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxytetracycline hydrochloride is a broad-spectrum tetracycline antibiotic that was first discovered in the late 1940s. It is derived from the actinomycete Streptomyces rimosus and is used to treat a variety of bacterial infections. This compound works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .

科学研究应用

Oxytetracycline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in studies involving the synthesis and modification of tetracycline derivatives.

Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Oxytetracycline hydrochloride is used to study its effects on various bacterial infections and its potential use in treating other diseases.

Industry: It is used in the production of veterinary medicines and as a growth promoter in agriculture .

生化分析

Biochemical Properties

Oxytetracycline hydrochloride inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction is reversible in nature .

Cellular Effects

Oxytetracycline hydrochloride exerts its effects on various types of cells by inhibiting protein synthesis . This inhibition prevents bacteria from growing, multiplying, and increasing in numbers . It is active against a wide variety of bacteria .

Molecular Mechanism

The molecular mechanism of action of Oxytetracycline hydrochloride involves binding to the 30S ribosomal subunit . This binding prevents the amino-acyl tRNA from binding to the A site of the ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The concentration of Oxytetracycline hydrochloride added to the soil decreased from 150 to 7.6 mg kg –1 during 30 days of incubation . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .

Dosage Effects in Animal Models

In large animals, daily injections of standard dosages of Oxytetracycline hydrochloride usually are sufficient to maintain effective inhibitory concentrations . The LD50 values in mice vary between 3600 and 7200 mg/kg body weight .

Metabolic Pathways

Oxytetracycline hydrochloride is involved in the inhibition of protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction is reversible and affects the metabolic pathways of the bacteria .

Transport and Distribution

Oxytetracycline hydrochloride is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . This property allows it to be transported and distributed within cells and tissues .

Subcellular Localization

Oxytetracycline hydrochloride, being lipophilic, can easily pass through the cell membrane . This allows it to localize within the cell where it can bind to the 30S ribosomal subunit and exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: Oxytetracycline hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces rimosus. The fermentation broth is subjected to extraction and purification processes to isolate oxytetracycline. This is followed by the addition of hydrochloric acid to form oxytetracycline hydrochloride .

Industrial Production Methods: In industrial settings, the production of oxytetracycline hydrochloride involves large-scale fermentation of Streptomyces rimosus. The fermentation broth is filtered to remove the biomass, and the filtrate is treated with solvents to extract oxytetracycline. The extracted compound is then purified and converted to its hydrochloride form by reacting it with hydrochloric acid .

化学反应分析

Types of Reactions: Oxytetracycline hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products, while substitution reactions can result in modified tetracycline derivatives .

作用机制

Oxytetracycline hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of amino-acyl tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The binding is reversible, which allows for the selective targeting of bacterial cells without affecting human cells .

相似化合物的比较

Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.

Chlortetracycline: Similar to oxytetracycline but with a chlorine atom in its structure.

Doxycycline: A more potent tetracycline derivative with a longer half-life

Uniqueness: Oxytetracycline hydrochloride is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is also one of the earliest tetracycline antibiotics discovered, making it a valuable compound in the history of antibiotic development .

生物活性

Oxytetracycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class, renowned for its effectiveness against a wide array of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and case studies, supported by diverse research findings.

Oxytetracycline exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacterial ribosomes, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts bacterial growth and replication, making it effective against various pathogens including Escherichia coli and Staphylococcus aureus .

Pharmacokinetics

The pharmacokinetic profile of oxytetracycline varies based on administration routes (oral, intramuscular, or intravenous). Key parameters include:

- Absorption : Rapidly absorbed after oral administration; peak plasma concentrations occur within 1-2 hours.

- Distribution : Widely distributed in body tissues, with significant penetration into uterine secretions and milk in veterinary applications .

- Half-life : Approximately 10.84 hours for intravenous administration and longer for long-acting formulations .

The following table summarizes key pharmacokinetic parameters from various studies:

| Study | Route of Administration | C_max (µg/mL) | T_max (h) | Half-life (h) |

|---|---|---|---|---|

| Intramuscular | 5.34 | 8.4 | 25.63 | |

| Intravenous | 13.57 | 0.28 | 10.84 | |

| Oral | Varies | 1-2 | Not specified |

Therapeutic Applications

Oxytetracycline is utilized in both human and veterinary medicine for treating infections such as:

- Respiratory tract infections caused by Mycoplasma pneumoniae.

- Skin infections due to Staphylococcus aureus.

- Uterine infections in cattle, although its efficacy can vary based on the pathogen involved .

Case Studies

- Clinical Metritis in Cows : A study evaluated oxytetracycline's effectiveness against Trueperella pyogenes in cows with clinical metritis. While oxytetracycline showed rapid absorption in uterine secretions, it did not achieve concentrations above the minimum inhibitory concentration (MIC) necessary for effective treatment .

- Hepatocellular Carcinoma (HCC) : Research indicated that oxytetracycline could suppress stemness markers in CD133+ HCC cells, suggesting potential applications in cancer therapy by targeting cancer stem-like cells. In xenograft models, treatment with oxytetracycline significantly reduced tumor formation .

Safety and Side Effects

While generally considered safe, oxytetracycline can cause gastrointestinal disturbances and photosensitivity reactions. Its use is contraindicated in pregnant women and young children due to potential effects on bone development and teeth discoloration .

属性

CAS 编号 |

2058-46-0 |

|---|---|

分子式 |

C22H25ClN2O9 |

分子量 |

496.9 g/mol |

IUPAC 名称 |

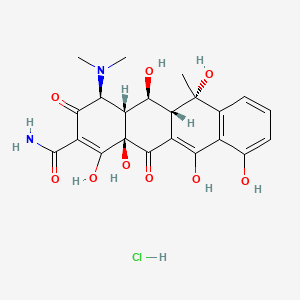

4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H |

InChI 键 |

SVDOODSCHVSYEK-UHFFFAOYSA-N |

SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |

规范 SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |

外观 |

Light yellow to yellow solid powder. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Oxytetracycline Hydrochloride; Oxytetracycline HCl; Biosolvomycin; Oxytetracycline.HCl; Dalinmycin; Dalimycin; Oxytetracycline, Sodium Salt; Sodium Salt Oxytetracycline; Terramycin; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。